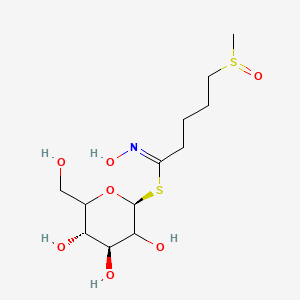
Desulfo Glucoraphanin
Übersicht
Beschreibung
Desulfo Glucoraphanin is a derivative of glucoraphanin, a glucosinolate found in cruciferous vegetables such as broccoli, mustard, and cabbage . Glucosinolates are sulfur-containing compounds known for their potential health benefits, particularly their role in cancer prevention. This compound is formed when glucoraphanin undergoes hydrolysis, losing its sulfate group .
Wirkmechanismus
Target of Action
Desulfo Glucoraphanin, a bioactive compound found in cruciferous vegetables, primarily targets gut pathogens . The compound’s antimicrobial activity is attributed to its conversion into Sulforaphane, a bioactive form, by the action of the indigenous enzyme myrosinase .
Mode of Action
The interaction of this compound with its targets involves the conversion of the compound into Sulforaphane by the enzyme myrosinase . This conversion is influenced by digestion and cooking practices, which play a significant role in the compound’s bioactivity and bioavailability .
Biochemical Pathways
This compound is involved in the glucosinolate metabolic pathway . The compound, along with other glucosinolates, is metabolized by gut bacteria, leading to the production of isothiocyanates . These isothiocyanates exhibit anti-inflammatory, antioxidant, and chemo-protective effects .
Pharmacokinetics
The bioavailability of this compound is influenced by various factors, including digestion and cooking methods . For instance, the recovery of Sulforaphane in ileal fluids post soup consumption was less than 1%, but the addition of mustard seeds increased colon-available Sulforaphane sixfold .
Result of Action
The action of this compound results in potent antimicrobial effects against various gut pathogens . The consumption of Sulforaphane-enriched broccoli soup may inhibit bacterial growth in the stomach and upper small intestine .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as cooking methods and the presence of other compounds. For example, innovative cooking methods can increase the in vivo intestinal delivery of Sulforaphane . Furthermore, the addition of mustard seeds to cooked broccoli increases the bioavailability of Sulforaphane .
Biochemische Analyse
Biochemical Properties
Desulfo Glucoraphanin is a glucosinolate, a type of secondary metabolite in plants . It is converted into Sulforaphane, its bioactive form, by the action of the enzyme myrosinase . This conversion plays a crucial role in the plant’s defense mechanism and influences the bioactivity and bioavailability of the compound .
Cellular Effects
This compound and its bioactive form, Sulforaphane, have been shown to exert antimicrobial activity against various pathogens . They may inhibit bacterial growth in the stomach and upper small intestine, but not in the terminal ileum or the colon .
Molecular Mechanism
The molecular mechanism of this compound involves the enzymatic conversion to Sulforaphane by myrosinase . This process is influenced by factors such as digestion and cooking practices .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the antimicrobial activity of Sulforaphane, its bioactive form, varies depending on the cooking methods and digestion processes .
Metabolic Pathways
This compound is involved in the glucosinolate metabolic pathway . It is hydrolyzed to form Sulforaphane, a process mediated by the enzyme myrosinase . This pathway plays a significant role in the plant’s defense mechanism and contributes to the bioactivity of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Desulfo Glucoraphanin can be synthesized through the hydrolysis of glucoraphanin using specific enzymes or chemical reagents. The hydrolysis process involves the removal of the sulfate group from glucoraphanin, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of glucoraphanin from cruciferous vegetables, followed by enzymatic or chemical hydrolysis. The extracted glucoraphanin is treated with myrosinase or other hydrolyzing agents to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Desulfo Glucoraphanin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulforaphane, a compound with potent anticancer properties.
Reduction: Reduction reactions can convert this compound into other sulfur-containing compounds.
Substitution: Substitution reactions can occur, where functional groups in this compound are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Sulforaphane: Formed through oxidation, known for its anticancer properties.
Erucin Nitrile: Formed through hydrolysis by specific bacterial strains.
Wissenschaftliche Forschungsanwendungen
Desulfo Glucoraphanin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing sulforaphane and other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its impact on gut microbiota.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of functional foods and nutraceuticals.
Vergleich Mit ähnlichen Verbindungen
Desulfo Glucoraphanin is unique compared to other glucosinolates due to its specific structure and biological activity. Similar compounds include:
Glucoraphanin: The parent compound, which is converted to this compound through hydrolysis.
Glucoiberin: Another glucosinolate with similar anticancer properties.
Sinigrin: A glucosinolate found in mustard, known for its antimicrobial properties.
This compound stands out due to its specific conversion to sulforaphane, a compound with well-documented health benefits.
Eigenschaften
IUPAC Name |
[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-hydroxy-5-methylsulfinylpentanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO7S2/c1-22(19)5-3-2-4-8(13-18)21-12-11(17)10(16)9(15)7(6-14)20-12/h7,9-12,14-18H,2-6H2,1H3/b13-8-/t7?,9-,10+,11?,12+,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHMVWFYYZIVOP-RUAQSNJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCC/C(=N/O)/S[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747579 | |
| Record name | 1-S-[(1Z)-N-Hydroxy-5-(methanesulfinyl)pentanimidoyl]-1-thio-beta-D-threo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287966-62-5 | |
| Record name | 1-S-[(1Z)-N-Hydroxy-5-(methanesulfinyl)pentanimidoyl]-1-thio-beta-D-threo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




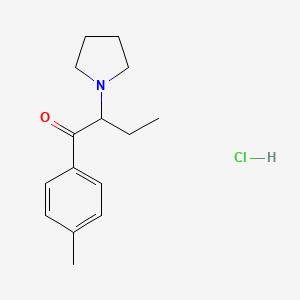
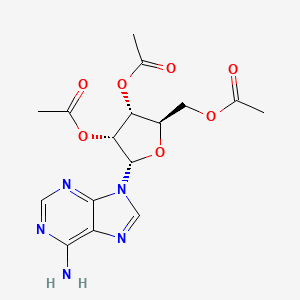
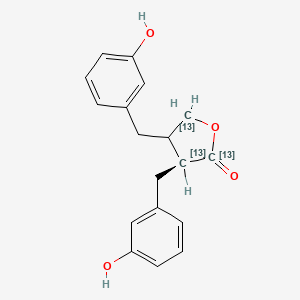
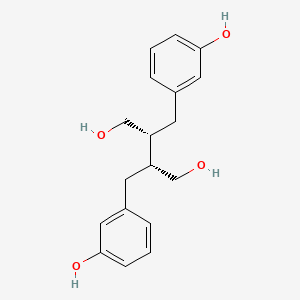

![3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid](/img/structure/B1146439.png)
![6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one](/img/structure/B1146440.png)
